molecular formula C15H11O3- B073585 4'-Acetyl[1,1'-biphenyl]-2-carboxylate CAS No. 1523-18-8

4'-Acetyl[1,1'-biphenyl]-2-carboxylate

Cat. No. B073585
CAS RN: 1523-18-8
M. Wt: 239.24 g/mol
InChI Key: HFHIRXFGKJJNIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Enviroxime can be synthesized through a series of chemical reactions involving the formation of a benzimidazole core structure. The synthetic route typically involves the following steps:

Industrial production methods for enviroxime involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Enviroxime undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Enviroxime has a wide range of scientific research applications, including:

Mechanism of Action

Enviroxime exerts its antiviral effects by targeting the viral protein 3A, which is essential for the replication of viral RNA. The compound inhibits the formation of the viral replication complex by interfering with the function of protein 3A. This prevents the synthesis of viral RNA and ultimately inhibits viral replication . Enviroxime also affects the initiation of plus-strand RNA synthesis, further contributing to its antiviral activity .

Comparison with Similar Compounds

Enviroxime is unique in its ability to target the viral protein 3A, which distinguishes it from other antiviral compounds. Similar compounds include:

Enviroxime’s specificity for the viral protein 3A and its ability to inhibit the formation of the viral replication complex make it a valuable tool in antiviral research and drug development.

properties

IUPAC Name

2-(4-acetylphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-10(16)11-6-8-12(9-7-11)13-4-2-3-5-14(13)15(17)18/h2-9H,1H3,(H,17,18)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNDIBNNLZUPIH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11O3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623456
Record name 4'-Acetyl[1,1'-biphenyl]-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1523-18-8
Record name 4'-Acetyl[1,1'-biphenyl]-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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